molecular formula C7H7BrN2O B6335375 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1374684-64-6

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B6335375
CAS No.: 1374684-64-6
M. Wt: 215.05 g/mol
InChI Key: PYJWISRMOMANNC-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through various synthetic routes. One common method involves the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolopyrazine derivatives.

Scientific Research Applications

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further modified to create a variety of derivatives with different biological activities. This makes it a versatile compound for drug discovery and development .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(11)9-3-4-10(5)6/h1-2H,3-4H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJWISRMOMANNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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